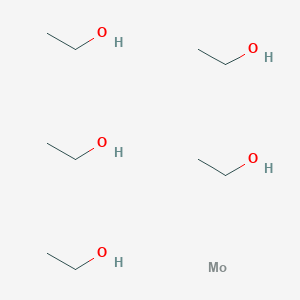
Ethanol;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum compounds often involves the reaction of molybdenum trioxide with ethanol under controlled conditions. For instance, anodization of molybdenum in absolute ethanol produces molybdenum oxyethoxide . Another method involves the catalytic conversion of synthesis gas to low-carbon alcohols using molybdenum sulfide-based catalysts .
Industrial Production Methods: Industrial production of ethanol typically involves fermentation of biomass or catalytic hydration of ethene. Molybdenum compounds are produced through various methods, including high-temperature reactions of molybdenum with carbon or hydrogen, and the Pechini method for synthesizing molybdenum carbides .
Types of Reactions:
Oxidation: Molybdenum reacts with oxygen at high temperatures to form molybdenum trioxide (MoO3).
Reduction: Molybdenum (VI) can be reduced to molybdenum (IV) by glycols and monosaccharides.
Substitution: Molybdenum reacts with halogens to form molybdenum halides, such as molybdenum (VI) fluoride (MoF6) and molybdenum (V) chloride (MoCl5).
Common Reagents and Conditions:
Oxidation: Oxygen (O2) at red heat.
Reduction: Glycols and monosaccharides under acidic conditions.
Substitution: Halogens like fluorine (F2) and chlorine (Cl2) at controlled temperatures.
Major Products:
Oxidation: Molybdenum trioxide (MoO3).
Reduction: Molybdenum (IV) compounds.
Substitution: Molybdenum halides (MoF6, MoCl5).
Scientific Research Applications
Ethanol and molybdenum compounds have diverse applications in scientific research:
Chemistry: Molybdenum-based catalysts are used in the synthesis of low-carbon alcohols from synthesis gas.
Biology: Molybdenum trioxide nanoparticles exhibit antimicrobial activity against various pathogens.
Industry: Molybdenum trioxide is used in gas sensors, lithium-ion batteries, and photocatalysis.
Mechanism of Action
The mechanism of action of molybdenum compounds involves their interaction with various metabolic enzymes. Molybdenum acts as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . In cancer therapy, molybdenum trioxide nanoparticles induce mitochondrial-mediated apoptosis by activating apoptotic genes like BAX and Bcl-2 .
Comparison with Similar Compounds
Molybdenum shares similarities with other transition metals such as tungsten and chromium. molybdenum’s unique properties, such as its high reduction potential and electrochemical activity, make it distinct . Similar compounds include:
Tungsten: Similar in electronic structure but with higher melting point.
Chromium: Shares some chemical properties but differs in applications and stability.
Properties
Molecular Formula |
C10H30MoO5 |
|---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
ethanol;molybdenum |
InChI |
InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI Key |
ABGLZESYHATICB-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


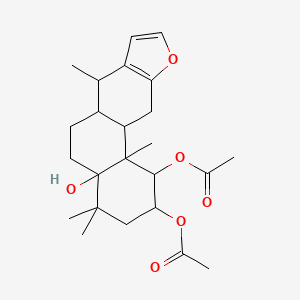
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)
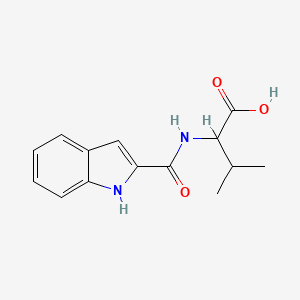
![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)
![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)
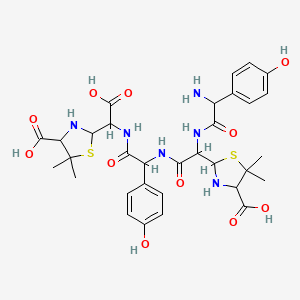
![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)
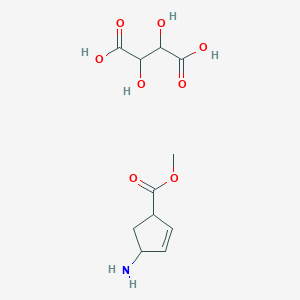
![10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12319994.png)
![4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside](/img/structure/B12320003.png)
![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)
